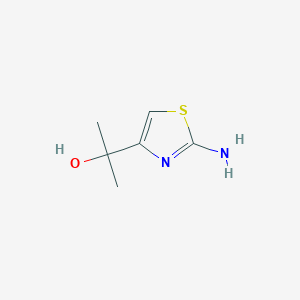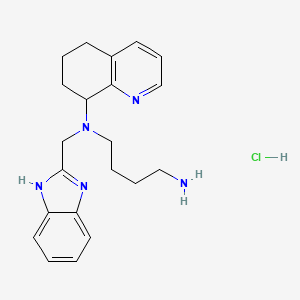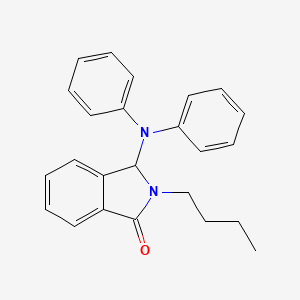
Adrenorphin trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adrenorphin trifluoroacetate is a synthetic octapeptide that acts as an agonist of μ-opioid receptors. It is a C-terminally amidated cleavage product corresponding to amino acids 210-218 of human proenkephalin A. This compound has been found in various species, including humans, mice, rats, and bovines. It is primarily involved in nociception, which is the sensory perception of pain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Adrenorphin trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is typically obtained by treating the peptide with trifluoroacetic acid (TFA) to remove protecting groups and cleave the peptide from the resin .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS. The process is automated to ensure high yield and purity. The peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with TFA as a mobile phase additive .
Análisis De Reacciones Químicas
Types of Reactions
Adrenorphin trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can oxidize methionine residues in the peptide.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted using specific reagents in SPPS.
Major Products Formed
The major product formed from these reactions is the fully synthesized and purified this compound peptide. Oxidation and reduction reactions can lead to modified peptides with altered biological activity .
Aplicaciones Científicas De Investigación
Adrenorphin trifluoroacetate has several scientific research applications:
Neuroscience: It is used to study pain perception and the role of μ-opioid receptors in nociception.
Pharmacology: Researchers use it to investigate the pharmacodynamics and pharmacokinetics of opioid receptor agonists.
Medicine: It has potential therapeutic applications in pain management and the treatment of opioid addiction.
Biochemistry: It serves as a model peptide for studying peptide synthesis, folding, and interactions with receptors
Mecanismo De Acción
Adrenorphin trifluoroacetate exerts its effects by selectively binding to μ-opioid receptors. This binding activates the receptor, leading to a cascade of intracellular events that result in analgesic effects. The activation of μ-opioid receptors inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission. This inhibition reduces the perception of pain .
Comparación Con Compuestos Similares
Similar Compounds
Met5-Enkephalin-Arg6-Arg7-Val8-NH2: Another opioid peptide with similar receptor affinity.
Metorphamide: A peptide with comparable analgesic properties.
Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2: A peptide with a similar sequence and function.
Uniqueness
Adrenorphin trifluoroacetate is unique due to its high selectivity for μ-opioid receptors over κ- and δ-opioid receptors. This selectivity makes it a valuable tool for studying the specific effects of μ-opioid receptor activation without the confounding effects of other opioid receptors .
Propiedades
Fórmula molecular |
C46H70F3N15O11S |
|---|---|
Peso molecular |
1098.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H69N15O9S.C2HF3O2/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27;3-2(4,5)1(6)7/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t29-,30-,31-,32-,33-,36-;/m0./s1 |
Clave InChI |
QAXMQVLLILLPAV-MWIHCNFISA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12460417.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B12460420.png)


![4-{[1-(2,3-Dichlorophenyl)-3-methoxy-3-oxopropyl]amino}-4-oxobutanoic acid](/img/structure/B12460438.png)
![7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-{5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5H,6H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B12460442.png)
![2-(4-bromophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12460443.png)
![N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12460444.png)
![1-[[19-azanyl-7-(2-azanyl-2-oxidanylidene-ethyl)-10-(3-azanyl-3-oxidanylidene-propyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentakis(oxidanylidene)-13-(phenylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicos-4-yl]carbonyl]-N-[1-[(2-azanyl-2-oxidanylide](/img/structure/B12460451.png)

![5-(2-nitrophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12460465.png)

![N-[(3-methoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B12460486.png)

